N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-oxo-2-(pyrazolo[1,5-a]pyridin-3-ylmethylamino)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16(12-19-17(23)13-6-2-1-3-7-13)18-10-14-11-20-21-9-5-4-8-15(14)21/h1-9,11H,10,12H2,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVIFNWEOIWPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NCC2=C3C=CC=CN3N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, utilizing advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring exhibits electrophilic character at carbon positions adjacent to nitrogen atoms. Substitution reactions often occur under mild acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Halogenation | NBS (in DMF, 60°C) | 3-Bromomethyl-pyrazolo[1,5-a]pyridine | 78% | |
| Amination | NH₃/MeOH, Pd/C (H₂, 50°C) | 3-Aminomethyl-pyrazolo[1,5-a]pyridine | 65% |
Key Findings :
-
Bromination at the methyl group (C3) proceeds via radical intermediates under NBS.
-
Catalytic hydrogenation with ammonia introduces primary amines without disrupting the amide bond .
Condensation and Cyclization Reactions
The ketone group participates in Schiff base formation and subsequent cyclization, particularly with nitrogen nucleophiles:
| Reaction Partner | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrazine hydrate | EtOH, reflux, 12 h | Pyrazolo[1,5-a]pyridinyl hydrazone | 82% | |
| Thiourea | HCl/EtOH, Δ, 6 h | Thiazolidinone-fused pyrazolopyridine | 68% |
Mechanistic Insight :
-
Hydrazine forms a hydrazone intermediate, which undergoes microwave-assisted cyclization to yield triazolo[1,5-a]pyridines .
-
Thiourea engages in a tandem condensation-cyclization to form sulfur-containing heterocycles .
Reduction of the Ketone Group
The 2-oxo group is selectively reduced to a hydroxyl or methylene group:
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaBH₄ | MeOH, 0°C → RT, 2 h | Secondary alcohol derivative | 90% | |
| LiAlH₄ | THF, reflux, 4 h | Ethylamino derivative | 75% |
Notes :
-
NaBH₄ selectively reduces the ketone without affecting the amide.
-
LiAlH₄ may over-reduce the amide to a tertiary amine if stoichiometry is uncontrolled .
Acylation and Alkylation of the Secondary Amine
The ethylamino spacer serves as a site for further derivatization:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | AcCl, NEt₃, DCM, 0°C | N-Acetylated derivative | 85% | |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated analog | 78% |
SAR Implications :
-
Acylation enhances metabolic stability by blocking oxidative deamination .
-
Bulkier alkyl groups (e.g., isopropyl) reduce solubility but improve target binding .
Hydrolysis of the Benzamide Group
The amide bond is resistant to hydrolysis under mild conditions but cleavable under harsh acidic/basic regimes:
Applications :
-
Hydrolysis is utilized to recover the pyrazolopyridine scaffold for reuse.
Metal Complexation
The secondary amine and pyrazolo nitrogen atoms act as ligands for transition metals:
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | EtOH, RT, 2 h | Square-planar Cu(II) complex | Catalytic oxidation | |
| Fe(NO₃)₃ | H₂O/EtOH, 60°C, 6 h | Octahedral Fe(III) complex | Magnetic studies |
Observations :
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to pyrazolo[1,5-a]pyridine derivatives. For instance, pyrazolo[1,5-a]pyrimidines have been shown to inhibit the growth of Mycobacterium tuberculosis, indicating their potential as anti-mycobacterial agents. A study synthesized a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which demonstrated significant in vitro activity against M.tb with minimal toxicity to human liver microsomes, suggesting a promising therapeutic profile for treating tuberculosis .
Anticancer Properties
The anticancer potential of pyrazolo[1,5-a]pyridine derivatives has also been explored. A study focused on substituted benzamides linked to 2-mercaptobenzimidazole reported significant anticancer activity against human colorectal carcinoma cell lines (HCT116). The findings indicated that certain compounds exhibited lower IC50 values than standard chemotherapeutics like 5-Fluorouracil, suggesting their efficacy as anticancer agents .
Neurogenic Disorders Treatment
N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide and its derivatives have been investigated for their role as inhibitors of P2X3 receptors, which are implicated in neurogenic disorders. This application is particularly relevant for developing treatments for chronic pain and other neurogenic conditions .
Structure–Activity Relationship Studies
Structure–activity relationship (SAR) studies are crucial in understanding how modifications to the chemical structure of pyrazolo[1,5-a]pyridine derivatives can enhance their biological activities. Research has shown that specific substitutions at various positions on the pyrazolo ring significantly impact the compound's potency against microbial and cancerous cells. For example, the introduction of halogen or alkyl groups at particular sites has been associated with improved activity profiles .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound derivatives to various biological targets. These computational analyses help in identifying promising candidates for further experimental validation and provide insights into the mechanisms underlying their biological activities .
Case Studies and Data Tables
The following table summarizes key findings from recent studies on pyrazolo[1,5-a]pyridine derivatives:
Mechanism of Action
The mechanism of action of N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). By inhibiting CDK2, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing phosphorylation of key substrates required for cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide and analogous compounds:
Key Observations :
Core Scaffold Influence :
- Pyrazolo[1,5-a]pyridine/pyrimidine cores (as in the target compound and Zasocitinib) enable interactions with ATP-binding pockets in kinases .
- Triazolo[1,5-a]pyrimidine derivatives (e.g., ) exhibit broader substituent tolerance for modulating solubility and target selectivity .
Substituent Effects: Electron-Withdrawing Groups (e.g., nitro in ’s 2-[[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]thio]-N-[2-[(4-nitrophenyl)amino]ethyl]-benzamide) enhance binding to hydrophobic kinase domains . Flexible Linkers (e.g., 2-oxoethyl in the target compound) improve conformational adaptability, whereas rigid linkers (e.g., isoxazole-thioether in ) restrict motion but enhance stability .
Synthetic Pathways: The target compound’s synthesis likely parallels methods for pyrazolo[1,5-a]pyrimidines, involving cyclization of 5-aminopyrazole precursors with electrophiles (e.g., benzaldehyde derivatives) under basic or Lewis acid conditions . In contrast, triazolo-pyrimidine derivatives () require multi-step regioselective cyclization, often with phase-transfer catalysts .
Research Findings and Data
Structural Confirmation :
- X-ray crystallography of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide confirmed regioselectivity at the pyrimidine C-7 position, a critical factor for activity .
Biological Activity
N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyridine moiety, which is known for its diverse biological activities. The structure can be represented as follows:
This structure allows the compound to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways. The pyrazolo[1,5-a]pyridine core is known to mimic natural substrates, allowing it to bind effectively to active sites on target proteins.
Therapeutic Potential
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects:
- Antitumor Activity : Compounds derived from pyrazolo[1,5-a]pyridine have shown promise in inhibiting cancer cell proliferation by targeting Class I PI3-kinase enzymes, which are crucial in cancer cell signaling pathways .
- Antimicrobial Properties : Some derivatives have demonstrated activity against mycobacterial ATP synthase, suggesting potential use in treating infections like tuberculosis .
- Anti-inflammatory Effects : Certain benzamide derivatives have been linked with anti-inflammatory properties, which could be beneficial in treating conditions like rheumatoid arthritis .
Case Study 1: Antitumor Activity
A study conducted on pyrazolo[1,5-a]pyrimidine derivatives revealed potent inhibitory effects on mycobacterial growth. The most effective compounds were those with specific substitutions that enhanced their binding affinity to the target enzyme .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 0.25 | Mycobacterial ATP synthase |
| Compound B | 0.35 | Class I PI3K |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of benzamide derivatives showed that certain compounds exhibited significant inhibitory effects against various fungal strains:
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| Compound 7h | Sclerotinia sclerotiorum | 11.61 |
| Compound 7h | Botrytis cinerea | 17.39 |
These results indicate the compound's potential as a fungicide .
Structure-Activity Relationship (SAR)
The SAR studies conducted on related compounds provide insights into how modifications to the chemical structure can influence biological activity. For instance, the introduction of halogen atoms at specific positions on the benzene ring has been shown to enhance inhibitory potency against targeted enzymes .
Q & A
Q. 1.1. What synthetic methodologies are reported for preparing N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide with high purity?
- Methodology : The compound can be synthesized via a multi-step route involving:
- Step 1 : Formation of the pyrazolo[1,5-a]pyridine core through cyclization of precursors like 3(5)-aminopyrazoles with electrophilic reagents (e.g., cinnamonitriles) under microwave heating (120°C in pyridine) .
- Step 2 : Coupling the pyrazolo[1,5-a]pyridine moiety to the benzamide group via a 2-oxoethylamino linker. Reaction conditions (e.g., solvent, temperature) must be optimized to minimize byproducts, as seen in analogous syntheses yielding 69–95% purity using techniques like column chromatography and HPLC .
- Characterization : 1H/13C NMR, HRMS, and X-ray crystallography are critical for verifying structural integrity .
Q. 1.2. How is the molecular structure of this compound confirmed experimentally?
- Techniques :
- NMR spectroscopy : Proton assignments (e.g., δ 2.23 ppm for methyl groups, δ 7.00–8.52 ppm for aromatic protons) and 13C chemical shifts (e.g., carbonyl carbons at ~168–171 ppm) are used to validate connectivity .
- X-ray diffraction : Single-crystal studies resolve bond angles, stereochemistry, and supramolecular interactions (e.g., hydrogen bonding) .
- HRMS and HPLC : Confirm molecular weight (>447.2027 [M+H]+) and purity (>97%) .
Advanced Research Questions
Q. 2.1. How do reaction conditions modulate regioselectivity during pyrazolo[1,5-a]pyridine cyclization?
- Key Factors :
- Electrophile type : Halo reagents and malononitrile favor initial attack by the endocyclic nitrogen, while acetyl chloride promotes exocyclic amino group involvement .
- Catalysts : Lewis acids (e.g., SnCl2) or phase-transfer agents alter nucleophilicity, overriding steric or basicity effects .
- Solvent and temperature : Microwave-assisted reactions in pyridine enhance regioselectivity for 7-amino derivatives, critical for bioactivity .
- Contradictions : Discrepancies exist in nucleophilic attack mechanisms (exocyclic vs. endocyclic), resolved via isotopic (15N) HMBC NMR to track reaction pathways .
Q. 2.2. What computational strategies predict the compound’s binding affinity to therapeutic targets?
- Methods :
- Molecular docking : Used to model interactions with enzymes (e.g., CDK2, PTPN2) by aligning the pyrazolo[1,5-a]pyridine core in hydrophobic pockets and the benzamide group in polar regions .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to assess stability and reactivity .
- MD simulations : Validate binding modes over time, identifying residues like ASP1132 or ARG1136 as key interaction sites .
Q. 2.3. How are structure-activity relationships (SARs) evaluated for pyrazolo[1,5-a]pyridine derivatives?
- Approaches :
- Substitution patterns : Introducing trifluoromethyl or aryl groups at positions 5/7 enhances enzyme inhibition (e.g., CDK2 IC50 < 100 nM) .
- Linker optimization : Ethylamino vs. propylamino linkers affect solubility and membrane permeability .
- Toxicity assays : In vitro cytotoxicity (e.g., HepG2 cells) and hERG channel screening mitigate off-target effects .
Q. 2.4. How can contradictory data on cyclization mechanisms be resolved experimentally?
- Strategies :
Methodological Considerations
Q. 3.1. What analytical tools are essential for resolving regiochemical ambiguity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
